molecular formula C66H90O2 B13684711 6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol

6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B13684711
M. Wt: 915.4 g/mol
InChI Key: QZQLSELTJDAECK-UHFFFAOYSA-N
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Description

6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core substituted with octyl and triisopropylphenyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol typically involves multi-step organic reactions. The process begins with the preparation of the binaphthalene core, followed by the introduction of octyl and triisopropylphenyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, organometallic reagents, and catalysts like palladium on carbon are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Bis(2,4,6-triisopropylphenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
  • 3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
  • 3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate

Uniqueness

6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol stands out due to its unique combination of octyl and triisopropylphenyl groups, which confer specific physical and chemical properties. These structural features make it particularly suitable for applications in material science and organic electronics.

Properties

Molecular Formula

C66H90O2

Molecular Weight

915.4 g/mol

IUPAC Name

1-[2-hydroxy-6-octyl-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalen-1-yl]-6-octyl-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalen-2-ol

InChI

InChI=1S/C66H90O2/c1-15-17-19-21-23-25-27-47-29-31-53-51(33-47)39-59(61-55(43(7)8)35-49(41(3)4)36-56(61)44(9)10)65(67)63(53)64-54-32-30-48(28-26-24-22-20-18-16-2)34-52(54)40-60(66(64)68)62-57(45(11)12)37-50(42(5)6)38-58(62)46(13)14/h29-46,67-68H,15-28H2,1-14H3

InChI Key

QZQLSELTJDAECK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=CC(=C(C(=C2C=C1)C3=C4C=CC(=CC4=CC(=C3O)C5=C(C=C(C=C5C(C)C)C(C)C)C(C)C)CCCCCCCC)O)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C

Origin of Product

United States

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